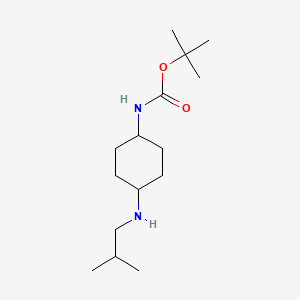

tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

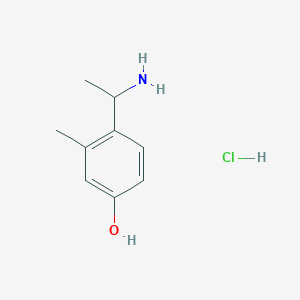

“tert-Butyl (1R*,4R*)-4-(isobutylamino)cyclohexylcarbamate” is a chemical compound. It is related to “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” and "tert-Butyl (4-aminocyclohexyl)carbamate" . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCC(N)CC1 . This indicates that the compound contains a tert-butyl group, a carbamate group, and a cyclohexyl group with an amino substituent. Physical And Chemical Properties Analysis

The compound is a solid and its melting point is between 100-102°C . It is related to “tert-Butyl (4-aminocyclohexyl)carbamate”, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Organic Synthesis Methodologies

- Cyclohexa-1,4-dienes with a tert-butyl group function as isobutane equivalents when activated by a strong boron Lewis acid, presenting a new way of incorporating tertiary alkyl groups into carbon frameworks. This method highlights the versatility of tert-butyl groups in organic synthesis, especially for constructing complex molecules (Sebastian Keess & M. Oestreich, 2017).

- A mild and efficient one-pot Curtius rearrangement process for Boc-protected amines demonstrates the role of tert-butyl carbamates in facilitating the synthesis of protected amino acids, showcasing their importance in peptide synthesis (H. Lebel & Olivier Leogane, 2005).

Materials Science and Catalysis

- The development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates introduces a new class of N-(Boc) nitrone equivalents, useful for generating N-(Boc)hydroxylamines and as building blocks in organic synthesis, highlighting the tert-butyl group's utility in materials science (Xavier Guinchard, Yannick Vallée, & Jean-Noël Denis, 2005).

Chemical Biology and Drug Discovery

- The tert-butyl group is identified as a common motif in medicinal chemistry, where its incorporation into bioactive compounds affects their physicochemical properties. This study documents the effects of tert-butyl and alternative substituents on the properties of drug analogues, providing insight into the design of more effective and safer drugs (Matthias V. Westphal et al., 2015).

Environmental Applications

- Studies on volatile organic compounds (VOCs) removal, such as methyl tert-butyl ether (MTBE) adsorption onto activated carbon, shed light on the environmental applications of tert-butyl derivatives in mitigating pollution and improving air quality. The effectiveness of activated carbon in adsorbing VOCs demonstrates the potential of tert-butyl derivatives in environmental cleanup efforts (F. Gironi & V. Piemonte, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H317, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

properties

IUPAC Name |

tert-butyl N-[4-(2-methylpropylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-11(2)10-16-12-6-8-13(9-7-12)17-14(18)19-15(3,4)5/h11-13,16H,6-10H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHINJUGONNQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)

![N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761697.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2761698.png)